![molecular formula C19H22ClNOS2 B5025468 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of thioether-containing compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and osteoporosis.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in various diseases, including cancer, arthritis, and osteoporosis, and are involved in the destruction of ECM, leading to tissue damage and disease progression. By inhibiting MMP activity, this compound may prevent ECM degradation and tissue damage, thereby reducing disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of MMP activity, reduction of inflammation, induction of apoptosis, and inhibition of angiogenesis. Inhibition of MMP activity by this compound may prevent ECM degradation and tissue damage, leading to reduced disease progression. Reduction of inflammation by this compound may reduce pain and joint damage in arthritis. Induction of apoptosis by this compound may lead to cancer cell death, thereby reducing tumor growth. Inhibition of angiogenesis by this compound may prevent the formation of new blood vessels, which are necessary for tumor growth.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to inhibit MMP activity, which is involved in the progression of various diseases. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, leading to reduced tumor growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic application.
未来方向
There are several future directions for the research on 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide. One direction is to investigate the potential therapeutic application of this compound in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, including its interaction with MMPs and other signaling pathways. Furthermore, future research could focus on developing more potent and selective analogs of this compound, which may have improved therapeutic efficacy and reduced toxicity.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide involves the reaction of 2-chlorobenzyl chloride with 2-mercapto-N-(2-methylpropyl) acetamide, followed by the reaction of the resulting intermediate with 4-methylbenzenethiol. The final product is obtained after purification by column chromatography.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and osteoporosis. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In arthritis, this compound has been shown to reduce inflammation and joint damage in animal models. In osteoporosis, this compound has been shown to increase bone density and reduce bone loss in animal models.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS2/c1-15-6-8-16(9-7-15)12-23-11-10-21-19(22)14-24-13-17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYSWLAUAFRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
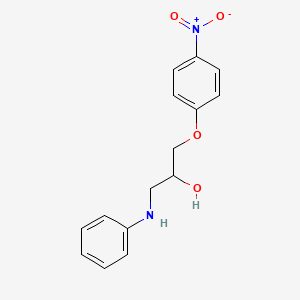

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)
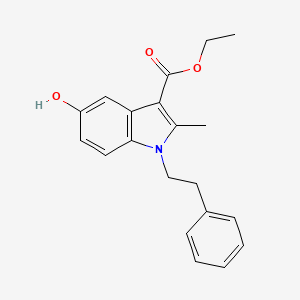
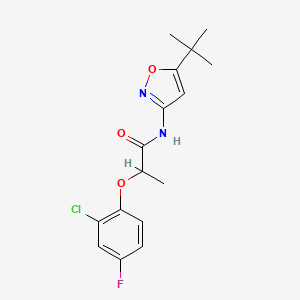
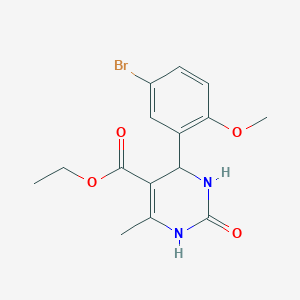
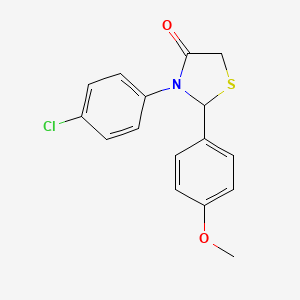
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)